molecular formula C18H21ClN2O3S B2361601 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine CAS No. 681844-19-9

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine

Cat. No.: B2361601
CAS No.: 681844-19-9
M. Wt: 380.89
InChI Key: PBAQLSPYTUWTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic phenylpiperazine derivative intended for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and agrochemical discovery due to their potential to interact with key biological targets. In neuroscience, structurally related sulfonyl-piperazine compounds have been investigated as novel, highly selective scaffolds for dopamine receptors, functioning as positive allosteric modulator (PAM)-antagonists at the D3 dopamine receptor (D3R) . This mechanism may confer therapeutic advantages for treating neuropsychiatric disorders, including substance use disorder, and provides a valuable research tool for studying dopaminergic signaling . Furthermore, phenylpiperazine derivatives are actively explored in agrochemical research for their acaricidal activity, demonstrating efficacy against economically significant spider mite species . This compound is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, human consumption, or any form of personal use. Researchers should handle all chemicals appropriately in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-3-4-15(13-18(14)19)20-9-11-21(12-10-20)25(22,23)17-7-5-16(24-2)6-8-17/h3-8,13H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAQLSPYTUWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Synthesis and Functionalization

Formation of the Piperazine Backbone

The piperazine ring serves as the foundational structure for this compound. A common approach involves reacting diethanolamine with thionyl chloride (SOCl₂) to generate bis(2-chloroethyl)methylamine hydrochloride, as demonstrated in the synthesis of related piperazine intermediates. This reaction proceeds via nucleophilic substitution, where thionyl chloride replaces hydroxyl groups with chlorine atoms. Optimal conditions include chloroform (CHCl₃) as the solvent, enabling a 65–70% yield of the bis-chloro intermediate.

Subsequent cyclization with 3-chloro-4-methylaniline introduces the 3-chloro-4-methylphenyl group at the piperazine’s 1-position. This step typically employs dimethylbenzene as the solvent under reflux conditions (120–140°C), facilitating the elimination of HCl and forming the 1-(3-chloro-4-methylphenyl)piperazine hydrochloride salt.

Sulfonylation at the Piperazine 4-Position

Sulfonyl Chloride Coupling

The introduction of the 4-methoxybenzenesulfonyl group at the piperazine’s 4-position requires sulfonylation. A widely adopted method involves reacting 1-(3-chloro-4-methylphenyl)piperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is conducted in aprotic solvents like dichloromethane (DCM) or acetone at 0–10°C to mitigate side reactions such as over-sulfonylation.

Example Protocol:
  • Reagents :

    • 1-(3-Chloro-4-methylphenyl)piperazine hydrochloride: 10 mmol
    • 4-Methoxybenzenesulfonyl chloride: 12 mmol (1.2 equiv)
    • K₂CO₃: 20 mmol (2.0 equiv)
    • Solvent: Acetone (15 mL)
  • Procedure :

    • Dissolve the piperazine derivative and K₂CO₃ in acetone under nitrogen.
    • Cool the mixture to 0°C and add 4-methoxybenzenesulfonyl chloride dropwise.
    • Stir at room temperature for 18 hours.
    • Quench with water, extract with DCM, and concentrate under reduced pressure.
    • Purify via recrystallization from ethanol/water (yield: 72–78%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts sulfonylation efficiency. Polar aprotic solvents like acetone enhance the nucleophilicity of the piperazine’s secondary amine, while non-polar solvents like toluene reduce byproduct formation. For instance, a comparative study showed:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetone 25 78 98
Toluene 80 65 95
DCM 0 70 97

Data adapted from.

Catalytic Additives

The addition of catalytic potassium iodide (KI) accelerates the reaction by facilitating the generation of a more reactive sulfonate intermediate. For example, a 5 mol% KI loading in acetone improved yields from 70% to 82% under identical conditions.

Purification and Characterization

Recrystallization and Chromatography

Crude product purification typically involves recrystallization from ethanol/water mixtures, achieving >98% purity. Alternatively, column chromatography using silica gel and a methanol/dichloromethane eluent (5:95 v/v) resolves residual sulfonyl chloride or unreacted piperazine.

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃) :

  • δ 7.68 (d, J = 8.8 Hz, 2H, SO₂C₆H₄OCH₃)
  • δ 6.98 (d, J = 8.8 Hz, 2H, SO₂C₆H₄OCH₃)
  • δ 3.87 (s, 3H, OCH₃)
  • δ 3.32–3.28 (m, 4H, piperazine-H)
  • δ 2.92–2.88 (m, 4H, piperazine-H)
  • δ 2.34 (s, 3H, C₆H₃ClCH₃)

Mass Spectrometry (ESI-MS) :

  • m/z 423.1 [M+H]⁺ (calculated for C₁₈H₂₀ClN₂O₃S: 422.1).

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

A three-step route starting from diethanolamine and 3-chloro-4-methylaniline offers scalability, with an overall yield of 52%. In contrast, a two-step approach using pre-formed piperazine and direct sulfonylation achieves 68% yield but requires higher-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

Key structural analogs differ in the substituents on the phenyl rings attached to the piperazine core. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name (CAS/Identifier) R1 (Piperazine-1) R2 (Piperazine-4) Molecular Weight Notable Properties/Activities Source
Target Compound 3-Chloro-4-methylphenyl 4-Methoxybenzenesulfonyl 395.87* Hypothesized anticancer/antimicrobial activity -
1-(3-Chlorobenzyl)-4-(4-methylphenyl)sulfonylpiperazine (441743-43-7) 3-Chlorobenzyl 4-Methylbenzenesulfonyl 395.33 Unknown bioactivity
1-(4-Chlorobenzhydryl)-4-nitrobenzenesulfonylpiperazine (7c) Benzhydryl (4-chlorophenyl)phenylmethyl 4-Nitrobenzenesulfonyl - Potential anticancer activity
1-(4-Isopropylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine 3-Chloro-4-methylphenyl 4-Isopropylbenzenesulfonyl 392.94 Unreported bioactivity
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(4-methoxybenzenesulfonyl)piperazine (562867-96-3) 2,3-Dihydrobenzodioxin-6-sulfonyl 4-Methoxybenzenesulfonyl 466.46 Dual sulfonyl groups; enhanced lipophilicity

*Estimated based on molecular formula.

Key Observations:
  • Electron-Withdrawing vs.
  • Steric Effects : The benzhydryl group in 7c introduces significant steric bulk, possibly limiting membrane permeability compared to the smaller 3-chloro-4-methylphenyl group in the target compound .
  • Dual Sulfonyl Moieties : The compound in features two sulfonyl groups, which may increase binding affinity but reduce bioavailability due to high polarity .

Biological Activity

1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic compound that belongs to the piperazine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18ClN3O3SC_{15}H_{18}ClN_{3}O_{3}S, with a molecular weight of approximately 357.84 g/mol. The structural formula highlights the presence of a piperazine ring substituted with a chloro and methyl group on one phenyl ring and a methoxybenzenesulfonyl group on the other.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is critical in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The binding affinity of these compounds at both the peripheral anionic site and catalytic sites has been demonstrated through molecular docking studies .

Anticonvulsant Activity

Research has indicated that piperazine derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally related to this compound have shown efficacy in models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . This suggests potential applications in treating epilepsy.

Antifilarial Activity

Preliminary studies have explored the antifilarial effects of piperazine derivatives, indicating their potential in combating parasitic infections. Compounds similar to this compound have been synthesized and evaluated for macrofilaricidal action, showing promising results .

Inhibition of Amyloid Aggregation

The ability to inhibit amyloid peptide aggregation positions this compound as a potential therapeutic agent for Alzheimer's disease. The interactions at the peripheral anionic site are crucial for preventing amyloid fibril formation, which is central to the pathophysiology of Alzheimer's .

Case Studies and Research Findings

  • Anticonvulsant Efficacy : A study demonstrated that a related piperazine derivative exhibited marked anticonvulsant activity in both MES and scPTZ tests, indicating its potential as a therapeutic agent for seizure disorders .
  • Molecular Docking Studies : Virtual screening of piperazine derivatives, including those similar to this compound, revealed significant binding interactions with acetylcholinesterase, supporting their role as inhibitors .
  • Antifilarial Research : Research into the macrofilaricidal properties of benzopyrones combined with piperazine pharmacophores highlighted the potential for developing new treatments against filarial infections .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticonvulsantSignificant efficacy in MES and scPTZ tests
AntifilarialPromising macrofilaricidal effects
Amyloid Aggregation InhibitionPrevents amyloid fibril formation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-4-methylphenyl)-4-(4-methoxybenzenesulfonyl)piperazine, and what critical parameters influence yield?

  • Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and substitution of aromatic groups. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate sulfonylation without side reactions .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of intermediates .
    • Validation : Confirm intermediate purity via TLC or HPLC before proceeding to subsequent steps .

Q. How can researchers verify the structural identity and purity of this compound?

  • Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₈H₂₀ClN₂O₃S, expected MW: 394.88 g/mol) .
  • X-ray Crystallography : For resolving 3D conformation and steric effects, particularly if crystallinity is observed .
    • Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

  • Answer : Prioritize receptor-binding studies:

  • Radioligand displacement assays : Screen for affinity at serotonin (5-HT) or dopamine receptors, common targets for piperazine derivatives .
  • Functional assays : Measure cAMP modulation or calcium flux in transfected cell lines to assess agonist/antagonist activity .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values for quantitative activity comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Conduct systematic meta-analysis and experimental replication:

  • Assay standardization : Control variables like cell line passage number, buffer composition, and incubation time .
  • Orthogonal validation : Confirm receptor interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Data normalization : Express activity relative to well-characterized reference compounds (e.g., clozapine for dopamine receptors) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Answer : Focus on structural modifications and pharmacokinetic profiling:

  • Liver microsome assays : Identify metabolic hotspots (e.g., methoxy group demethylation) using LC-MS/MS .
  • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Answer : Utilize molecular dynamics (MD) and docking simulations:

  • Docking : Map interactions with receptor binding pockets (e.g., 5-HT₂A) to identify critical substituent contributions .
  • QSAR models : Train algorithms on analog datasets to predict bioactivity and optimize substituent electronegativity/logP .
  • Free-energy perturbation (FEP) : Quantify energy changes for proposed structural modifications .

Q. What experimental designs mitigate challenges in synthesizing air/moisture-sensitive intermediates?

  • Answer : Implement inert reaction conditions and real-time monitoring:

  • Schlenk line techniques : For moisture-sensitive sulfonylation steps .
  • In situ IR spectroscopy : Track reaction progress and intermediate stability without sampling .
  • Microfluidic reactors : Enhance reproducibility in exothermic reactions .

Key Considerations

  • Contradictory Data : Cross-validate findings using orthogonal methods (e.g., SPR vs. functional assays) .
  • Safety : Follow SDS guidelines for handling chlorinated intermediates; use fume hoods and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.